molecular formula C7H13ClN4 B1402634 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride CAS No. 1361112-68-6

4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride

Cat. No.: B1402634
CAS No.: 1361112-68-6
M. Wt: 188.66 g/mol
InChI Key: MYEUHSUYEDUSPY-UHFFFAOYSA-N
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Description

4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is a chemical compound that features a pyrrolidine ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

CAS No.

1361112-68-6

Molecular Formula

C7H13ClN4

Molecular Weight

188.66 g/mol

IUPAC Name

4-methyl-3-pyrrolidin-2-yl-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C7H12N4.ClH/c1-11-5-9-10-7(11)6-3-2-4-8-6;/h5-6,8H,2-4H2,1H3;1H

InChI Key

MYEUHSUYEDUSPY-UHFFFAOYSA-N

SMILES

CN1C=NN=C1C2CCCN2.Cl.Cl

Canonical SMILES

CN1C=NN=C1C2CCCN2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-3-pyrrolidin-2-yl-1H-[1,2,4]triazole with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often require specific temperatures and solvents to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the triazole ring.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve desired substitutions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    4-Methyl-3-pyrrolidin-2-yl-1H-[1,2,4]triazole: A closely related compound with similar structural features.

    Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely studied for their biological activities.

    Triazole derivatives: Compounds with the triazole ring, known for their diverse applications in medicinal chemistry.

Uniqueness: 4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride is unique due to its specific combination of the pyrrolidine and triazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride
Reactant of Route 2
4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride

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